Brequinar sodium Brequinar sodium Brequinar sodium is an organic sodium salt of brequinar. It has a role as an anticoronaviral agent, an antineoplastic agent, an antiviral agent, an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, a pyrimidine synthesis inhibitor and an antimetabolite. It contains a brequinar(1-).
Brequinar Sodium is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brand Name: Vulcanchem
CAS No.: 96201-88-6
VCID: VC0522016
InChI: InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
SMILES: CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O.[Na+]
Molecular Formula: C23H14F2NNaO2
Molecular Weight: 397.3 g/mol

Brequinar sodium

CAS No.: 96201-88-6

Cat. No.: VC0522016

Molecular Formula: C23H14F2NNaO2

Molecular Weight: 397.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brequinar sodium - 96201-88-6

CAS No. 96201-88-6
Molecular Formula C23H14F2NNaO2
Molecular Weight 397.3 g/mol
IUPAC Name sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
Standard InChI Key PZOHOALJQOFNTB-UHFFFAOYSA-M
Isomeric SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O.[Na+]
Canonical SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
Appearance Solid powder

Chemical and Structural Properties of Brequinar Sodium

Molecular Characteristics

Brequinar sodium (C₂₃H₁₄F₂NNaO₂) is the sodium salt of brequinar, characterized by a quinoline core substituted with fluorine atoms and a biphenyl group. Its molecular weight is 397.3 g/mol, and it exists as an achiral compound with no defined stereocenters . The sodium salt enhances solubility, facilitating intravenous administration in clinical settings.

Table 1: Key Chemical Properties of Brequinar Sodium

PropertyValue
Molecular FormulaC₂₃H₁₄F₂NNaO₂
Molecular Weight397.3 g/mol
SMILES Notation[Na+].CC1=C(N=C2C=CC(F)=CC2=C1C([O-])=O)C3=CC=C(C=C3)C4=CC=CC=C4F
SolubilityWater-soluble (sodium salt)
Key Functional GroupsQuinoline, carboxylate, fluorobiphenyl

Synthesis and Derivatives

First synthesized in the 1980s, brequinar’s structure-activity relationship studies highlighted the importance of the 6-fluoro and 3-methyl groups for inhibiting dihydroorotate dehydrogenase (DHODH) . Modifications to the biphenyl moiety have been explored to optimize binding affinity and metabolic stability, though none have surpassed the original compound’s efficacy in preclinical models .

Mechanism of Action: Pyrimidine Biosynthesis Inhibition

Targeting Dihydroorotate Dehydrogenase (DHODH)

Brequinar sodium exerts its primary effect by non-competitively inhibiting DHODH, a mitochondrial enzyme critical for the de novo synthesis of pyrimidines. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in uridine monophosphate (UMP) production . By depleting intracellular pyrimidine pools, brequinar disrupts DNA/RNA synthesis and cell proliferation .

Immunosuppressive vs. Antineoplastic Effects

  • Immunosuppression: In T-cells, pyrimidine depletion blocks clonal expansion during antigen presentation, suppressing graft rejection . Interestingly, murine studies show that brequinar’s immunosuppression is only partially reversible with uridine, suggesting additional mechanisms such as inhibition of tyrosine phosphorylation in lymphocytes .

  • Antitumor Activity: Cancer cells reliant on de novo pyrimidine synthesis are particularly vulnerable. Brequinar synergizes with 5-fluorouracil (5-FU) by exacerbating thymidylate synthase inhibition, though this synergy is negated in tumors with high uridine salvage capacity .

Table 2: Pharmacodynamic Effects of Brequinar Sodium

ParameterEffectSource
DHODH InhibitionIC₅₀ = 10 nM
Plasma Cmax30.6 μg/mL (170 mg/m² dose)
AUC (0–24h)54 μg·h/mL
Uridine ReversalEffective ≤30 μM Brequinar

Pharmacokinetics and Metabolism

Absorption and Distribution

Phase I trials demonstrated dose-linear pharmacokinetics within the 10–40 mg/m² range, with a terminal half-life of 15–20 hours . The drug exhibits extensive tissue distribution, with preferential accumulation in lymphoid organs and tumors . Protein binding exceeds 95%, limiting renal excretion .

Metabolism and Excretion

Brequinar undergoes hepatic metabolism via cytochrome P450 (CYP3A4), producing inactive hydroxylated metabolites. Less than 10% is excreted unchanged in urine, necessitating dose adjustments in hepatic impairment .

Clinical Applications and Trial Data

Organ Transplantation

In preclinical models, brequinar prevented acute rejection in cardiac and renal allografts at doses of 12–25 mg/kg/day. When combined with cyclosporine or tacrolimus, it reduced calcineurin inhibitor doses by 50%, mitigating nephrotoxicity . A phase II trial in liver transplant recipients reported 1-year graft survival of 78% vs. 65% for cyclosporine alone, but dose-limiting thrombocytopenia halted further development .

Oncology Trials

  • Solid Tumors: A phase I study (n=32) established 1,400 mg/m²/week as the maximum tolerated dose, with dose-limiting mucositis and myelosuppression . Partial responses were observed in 15% of colorectal cancer patients.

  • Hematologic Malignancies: In a phase II trial for relapsed AML, brequinar monotherapy achieved complete remission in 8% of patients, with median survival of 5.2 months .

Table 3: Clinical Outcomes in Select Trials

IndicationPhaseResponse RateMedian SurvivalToxicity (Grade ≥3)
Colorectal CancerI/II15% PR8.1 monthsMucositis (32%)
AML (Relapsed)II8% CR5.2 monthsNeutropenia (45%)

Combination Therapies and Resistance Mechanisms

Synergy with 5-Fluorouracil

In murine Colon 26 models, brequinar pretreatment followed by 5-FU increased tumor growth inhibition from 40% to 82% . This synergy relies on sequential DHODH and thymidylate synthase blockade, but is absent in uridine-rich environments like Colon 38 tumors .

Uridine Salvage and Resistance

Uridine phosphorylase overexpression in tumors enables pyrimidine salvage, conferring brequinar resistance. Co-administration of dipyridamole (a nucleoside transport inhibitor) partially restores sensitivity in vitro, but clinical translation has been limited by additive toxicity .

Current Status and Future Directions

  • Antiviral Research: DHODH inhibitors analogous to brequinar show activity against coronaviruses and cytomegalovirus in preclinical studies .

  • Autoimmune Diseases: Phase I trials of DHODH inhibitors in rheumatoid arthritis (e.g., vidofludimus) demonstrate efficacy with improved safety profiles .

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